Product packaging for 2-[(2S)-Oxetan-2-yl]ethan-1-ol(Cat. No.:CAS No. 1416146-79-6)

2-[(2S)-Oxetan-2-yl]ethan-1-ol

Cat. No.: B2979279
CAS No.: 1416146-79-6
M. Wt: 102.133
InChI Key: FYWXEPBGKJLBFK-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Strategic Importance of Four-Membered Heterocycles in Contemporary Synthetic Chemistry

Four-membered heterocycles, particularly oxetanes, have garnered substantial interest in modern synthetic and medicinal chemistry. nih.govacs.org Their inherent ring strain, estimated to be around 25.5 kcal/mol, makes them reactive intermediates for various chemical transformations. beilstein-journals.org This reactivity, combined with their unique structural and physical properties, positions them as valuable components in the design of complex molecules. acs.orgbeilstein-journals.org

The Role of Chirality in Oxetane-Containing Molecular Architectures

Chirality, or the "handedness" of a molecule, is a fundamental concept in organic chemistry with profound implications for biological activity. The introduction of a stereocenter into an oxetane-containing molecule can lead to enantiomers with vastly different pharmacological effects. beilstein-journals.org Therefore, the ability to synthesize enantiomerically pure oxetanes is of paramount importance. ub.edu

The development of catalytic asymmetric methods for the synthesis of chiral oxetanes has been a significant area of research. beilstein-journals.orgnih.govrsc.org These methods allow for the selective production of one enantiomer over the other, providing access to specific stereoisomers required for targeted biological applications. nih.govresearchgate.net The asymmetric ring-opening of prochiral 3-substituted oxetanes, for instance, provides a direct route to highly functionalized chiral building blocks. rsc.org The use of chiral catalysts, such as those based on iridium or chiral Brønsted acids, has enabled the synthesis of a variety of chiral oxetane (B1205548) derivatives with high enantiomeric excess. beilstein-journals.orgnih.govrsc.org

Specific Significance of 2-[(2S)-Oxetan-2-yl]ethan-1-ol as a Chiral Building Block

This compound is a specific chiral building block that embodies the advantageous properties of oxetane-containing molecules. Its structure features a chiral center at the C2 position of the oxetane ring, with a two-carbon alcohol side chain. This particular arrangement makes it a versatile intermediate in the synthesis of more complex chiral molecules. chemshuttle.com

The synthesis of 2-substituted oxetanes, such as the parent structure of the title compound, has been an area of active investigation. researchgate.netthieme-connect.com The development of scalable synthetic routes to key intermediates like (S)-oxetan-2-ylmethyl tosylate highlights the industrial demand for these chiral building blocks in the preparation of potential drug candidates. acs.org The presence of both a chiral oxetane and a primary alcohol functionality in this compound allows for a wide range of subsequent chemical modifications, making it a valuable tool for introducing the unique properties of the oxetane motif into larger, more complex structures.

Physicochemical Properties of this compound

Property Value
CAS Number 1416146-79-6
Molecular Formula C5H10O2

This table presents key physicochemical data for the title compound.

Key Synthetic Intermediates and Related Compounds

Compound Name Application/Significance
(S)-Oxetan-2-ylmethyl tosylate A key synthetic fragment for introducing the 2-substituted oxetane functionality. acs.org
Oxetan-3-one A valuable starting material for the synthesis of various oxetane derivatives. organic-chemistry.orgacs.org

This table lists important related compounds and their roles in oxetane chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O2 B2979279 2-[(2S)-Oxetan-2-yl]ethan-1-ol CAS No. 1416146-79-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2S)-oxetan-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c6-3-1-5-2-4-7-5/h5-6H,1-4H2/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWXEPBGKJLBFK-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Reactivity and Transformations of 2 2s Oxetan 2 Yl Ethan 1 Ol Derivatives

Ring-Opening Reactions and Mechanistic Pathways

The reactivity of the oxetane (B1205548) ring is dominated by cleavage reactions that relieve ring strain. These transformations can be initiated by nucleophiles, acids, or through intramolecular processes, providing access to a diverse range of functionalized acyclic and heterocyclic compounds.

Nucleophilic Ring Opening for Chiral Building Blocks

The asymmetric ring-opening of oxetanes serves as a powerful method for generating highly functionalized chiral building blocks. acs.org Nucleophilic attack typically occurs at one of the carbon atoms adjacent to the ring oxygen. The regioselectivity of this attack is influenced by both steric and electronic factors. Strong nucleophiles generally attack the less sterically hindered carbon atom via an SN2 mechanism. chemrxiv.org

A variety of nucleophiles, including those based on carbon, nitrogen, oxygen, and sulfur, have been employed in these reactions. For instance, the use of organocuprates or Grignard reagents allows for the introduction of carbon-based substituents, leading to the formation of chiral 1,3-diols after ring opening. Similarly, amines and thiols can be used to generate chiral amino alcohols and thioalcohols, respectively. These reactions often proceed with high stereospecificity, typically with inversion of configuration at the center of attack, making them highly valuable in asymmetric synthesis.

Catalytic Asymmetric Desymmetrization of Prochiral Oxetanes

The catalytic asymmetric desymmetrization of prochiral 3-substituted oxetanes has emerged as a sophisticated strategy for the enantioselective synthesis of complex molecules. acs.org This approach utilizes a chiral catalyst to control the selective opening of the oxetane ring by a nucleophile, thereby creating one or more stereocenters with high enantiomeric excess.

Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have proven to be highly effective catalysts for these transformations. libretexts.org For example, the CPA-catalyzed enantioselective desymmetrization of prochiral oxetanes with 2-aminophenols has been used to synthesize chiral 3,4-dihydro-2H-1,4-benzoxazines in high yields (up to 99%) and excellent enantioselectivities (up to 99% ee). beilstein-journals.orgkhanacademy.org This method provides access to key intermediates for therapeutic candidates. beilstein-journals.orgkhanacademy.org The mechanism involves the activation of the oxetane by the chiral acid, followed by a highly organized, enantioselective intramolecular nucleophilic attack.

Table 1: Examples of Catalytic Asymmetric Desymmetrization of Prochiral Oxetanes

Oxetane SubstrateNucleophileCatalystProductYield (%)Enantiomeric Excess (ee %)
3-Propyl-3-(2-((2-nitrophenyl)amino)ethyl)oxetaneInternal 2-aminophenolChiral Phosphoric Acid (CPA)Chiral 2H-1,4-benzoxazine8445
3-Methyl-3-(2-((2-nitrophenyl)amino)ethyl)oxetaneInternal 2-aminophenolChiral Phosphoric Acid (CPA)Chiral 2H-1,4-benzoxazine9780

Intramolecular Ring-Opening Cyclizations for Complex Heterocycles

Intramolecular ring-opening reactions of suitably functionalized oxetane derivatives provide a powerful and direct route to complex heterocyclic systems. This strategy leverages the release of ring strain as the driving force for cyclization.

1,4-Dioxanes: The synthesis of substituted 1,4-dioxanes can be achieved through the Brønsted acid-catalyzed reaction of 3-aryloxetan-3-ols with 1,2-diols. youtube.com The proposed mechanism involves the formation of an oxetane carbocation, which is trapped by the diol. A subsequent intramolecular ring-opening of the protonated oxetane intermediate leads to the formation of the 1,4-dioxane (B91453) ring. youtube.com This method allows for the construction of spirocyclic and fused bicyclic dioxanes.

Tetrahydrothiophenes and Tetrahydroselenophenes: Chiral tetrahydrothiophenes and tetrahydroselenophenes can be synthesized via the asymmetric desymmetrization of oxetanes bearing an internal sulfur or selenium nucleophile. libretexts.org Using a chiral Brønsted acid catalyst, the intramolecular attack of a thioester or selenoester nucleophile on the oxetane ring proceeds efficiently to generate these five-membered heterocycles with excellent enantioselectivities. libretexts.org This approach is particularly notable for its ability to create all-carbon quaternary stereocenters. libretexts.org

Acid-Catalyzed Ring Opening Mechanisms

Activation of the oxetane ring with a Lewis or Brønsted acid is a common strategy to facilitate ring-opening, particularly with weak nucleophiles. In the presence of an acid, the oxetane oxygen is protonated or coordinates to the Lewis acid, making the ring carbons more electrophilic and susceptible to nucleophilic attack.

The mechanism of acid-catalyzed ring-opening can proceed through pathways with SN1 or SN2 characteristics, depending on the substitution pattern of the oxetane and the reaction conditions. For oxetanes that can form a stable carbocation upon ring-opening (e.g., those with a tertiary or benzylic carbon adjacent to the oxygen), the reaction may proceed through an SN1-like mechanism involving an oxetane carbocation intermediate . youtube.com In this pathway, the acid promotes the cleavage of a C-O bond to form a carbocation, which is then trapped by a nucleophile. This mechanism typically leads to attack at the more substituted carbon atom. For less substituted oxetanes, the reaction is more likely to follow an SN2 pathway, where the nucleophile attacks one of the ring carbons as the C-O bond breaks, with the acid assisting the departure of the oxygen as a leaving group.

Functional Group Interconversions on the Oxetane Ring System

Beyond ring-opening reactions, the substituents on the oxetane ring can undergo various chemical transformations, allowing for the synthesis of a wide array of functionalized oxetane derivatives.

Oxidation of Hydroxyl and Alkyl Substituents

The hydroxyl group of the ethan-1-ol side chain in 2-[(2S)-Oxetan-2-yl]ethan-1-ol and its derivatives can be selectively oxidized to afford the corresponding aldehydes or carboxylic acids while preserving the oxetane ring. The choice of oxidizing agent and reaction conditions is crucial to prevent unwanted ring-opening or over-oxidation.

To Aldehydes: Mild oxidizing agents are typically used for the conversion of the primary alcohol to an aldehyde. Reagents such as Dess-Martin periodinane (DMP) and pyridinium (B92312) chlorochromate (PCC) have been shown to be effective for the oxidation of hydroxymethyl-substituted oxetanes. libretexts.org These reactions are generally performed under neutral or slightly acidic conditions to maintain the integrity of the oxetane ring.

To Carboxylic Acids: Stronger oxidizing agents can be employed to convert the primary alcohol directly to a carboxylic acid. A two-step process, involving initial oxidation to the aldehyde followed by further oxidation, is also common. Reagents like potassium permanganate (B83412) (KMnO4) and radical-based systems such as TEMPO with a co-oxidant (e.g., PIDA - phenyliodine diacetate) have been successfully used to synthesize oxetane-containing carboxylic acids. libretexts.org Metabolic studies have also shown that 2-monosubstituted oxetane derivatives can be oxidized in vivo, sometimes leading to ring scission to form hydroxy acid metabolites. khanacademy.org

Table 2: Reagents for the Oxidation of Hydroxyl Groups in Oxetane Derivatives

Desired ProductOxidizing AgentNotes
AldehydeDess-Martin Periodinane (DMP)Mild conditions, suitable for substrates with sensitive functional groups.
AldehydePyridinium Chlorochromate (PCC)Effective for primary alcohols, works well for alkyl-substituted heterocycles. libretexts.org
Carboxylic AcidPotassium Permanganate (KMnO4)Strong oxidant, robust conditions. libretexts.org
Carboxylic AcidTEMPO/PIDARadical-based oxidation, suitable for substrates with α-NHBoc groups. libretexts.org

Deoxyfunctionalization Reactions (e.g., Direct Deoxyfluorination)

Deoxyfunctionalization, particularly deoxyfluorination, is a critical transformation in medicinal chemistry for modulating the physicochemical properties of drug candidates. For oxetane-containing compounds, this reaction allows for the direct replacement of a hydroxyl group with a fluorine atom. Fluorination of oxetane derivatives can be accomplished through deoxy- or deoxofluorination methods. chemrxiv.org This transformation is valuable for creating novel building blocks where the fluorine atom can alter properties such as lipophilicity, metabolic stability, and binding affinity. chemrxiv.org For instance, the hydroxyl group on a 3,3-disubstituted oxetane can be converted to other functionalities, including halogens, through mesylation followed by nucleophilic substitution with a fluoride (B91410) source. chemrxiv.org

Derivatization via Organometallic Intermediates (e.g., Oxetanyl Organolithium, Sulfoxide-Magnesium Exchange)

The use of organometallic intermediates provides a powerful method for C-C bond formation and derivatization of the oxetane ring. However, attempts to directly deprotonate oxetanes to form oxetanyl anions have seen limited success, largely due to the reactive nature of the resulting carbenoid-like intermediate. acs.org Stabilizing groups are often required to facilitate such transformations. acs.org

A more successful strategy involves the sulfoxide-magnesium exchange reaction. This method has been investigated for 2-sulfinyl oxetanes, which serve as precursors to nucleophilic oxetanyl species. researchgate.netresearchgate.net The process typically involves treating a 2-(arylsulfinyl)oxetane with a Grignard reagent. The subsequent exchange generates a transient magnesium-based oxetanyl species that can react with electrophiles. However, studies have shown that this can lead to products formed through ligand exchange and coupling pathways. researchgate.netresearchgate.net These 2-sulfinyl oxetanes can be readily prepared and further oxidized to the corresponding sulfones, expanding their utility as building blocks for medicinal chemistry. researchgate.net

Table 1: Derivatization Strategies Using Organometallic Intermediates

StrategyPrecursorIntermediateOutcomeReference
Direct Deprotonation Substituted OxetaneOxetanyl Anion (unstable)Limited success; requires stabilizing groups. acs.org
Sulfoxide-Magnesium Exchange 2-Sulfinyl OxetaneMagnesium-based OxetanylFormation of functionalized oxetanes via reaction with electrophiles, though side reactions can occur. researchgate.netresearchgate.net

Alkylation and Etherification Reactions (e.g., Brønsted Acid Catalyzed Alcohol Alkylation)

The hydroxyl group of this compound and its derivatives is amenable to standard alkylation and etherification reactions. A notable method involves the Brønsted acid-catalyzed reaction between oxetan-3-ols and various alcohols to form oxetane ethers. semanticscholar.orgrsc.orgrsc.org This approach selectively activates the tertiary benzylic alcohols of 4-membered rings, allowing them to react with simple alcohols while keeping the oxetane ring intact. rsc.org A key advantage of this method is that it avoids the use of strong bases or alkyl halides and produces water as the only byproduct. rsc.org The reaction proceeds through an oxetane carbocation intermediate and has been shown to be reversible under the reaction conditions. rsc.org

This methodology has been successfully applied to a range of primary and secondary alcohols, demonstrating its versatility. For example, 3-phenylpropanol, ethanol (B145695), and various benzylic alcohols react efficiently. rsc.org Notably, the reaction tolerates functional groups like halides (e.g., bromoethanol), which would not be compatible with standard SN2 conditions. rsc.org

Table 2: Examples of Brønsted Acid Catalyzed Etherification of Oxetanols

Alcohol NucleophileCatalystProduct TypeYieldReference
3-PhenylpropanolBrønsted AcidOxetane Ether66% rsc.org
EthanolBrønsted AcidEthyl Oxetane Ether55% rsc.org
BromoethanolBrønsted AcidBromoethyl Oxetane Ether45% rsc.org
IsopropanolBrønsted AcidIsopropyl Oxetane Ether82% rsc.org
CyclohexanolBrønsted AcidCyclohexyl Oxetane Ether49% rsc.org

Functionalization of Oxetanones (e.g., Strecker, Henry, Horner–Wadsworth–Emmons Reactions)

Oxetan-3-one, a ketone derivative of the oxetane core, is a versatile starting material for a wide array of functionalization reactions. chemrxiv.orgacs.org

Strecker Reaction : This classic multi-component reaction synthesizes α-amino acids from a ketone or aldehyde, cyanide, and ammonia. wikipedia.orgmasterorganicchemistry.com When applied to oxetan-3-one, the Strecker synthesis yields 3-cyano-3-amino oxetane derivatives. chemrxiv.org These α-aminonitriles are valuable intermediates that can be subsequently hydrolyzed to produce novel oxetane-containing amino acids. chemrxiv.orgorganic-chemistry.org The reaction proceeds through the formation of an imine from the oxetanone, followed by the nucleophilic addition of a cyanide ion. nrochemistry.com

Henry (Nitroaldol) Reaction : The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. wikipedia.orgorganic-chemistry.org With oxetan-3-one, the reaction with nitroalkanes like nitromethane (B149229) introduces an aminomethyl group alongside a tertiary hydroxyl group on the oxetane ring. chemrxiv.org The resulting β-nitro alcohols are versatile intermediates that can be converted to other functional groups, such as β-amino alcohols via reduction of the nitro group. wikipedia.orgchemistry-reaction.com

Horner–Wadsworth–Emmons (HWE) Reaction : The HWE reaction is a widely used method for forming alkenes with high (E)-stereoselectivity from aldehydes or ketones. nrochemistry.comwikipedia.org It utilizes stabilized phosphonate (B1237965) carbanions, which are more nucleophilic than the ylides used in the Wittig reaction. wikipedia.orgorganic-chemistry.org Applying the HWE reaction to oxetan-3-one transforms the ketone into α,β-unsaturated ester derivatives. chemrxiv.org These products contain an exocyclic double bond that can serve as a handle for further functionalization, for example, through Michael addition. chemrxiv.org

Multi-Component and Tandem Reactions Utilizing Oxetane Reactivity

The inherent reactivity of the strained oxetane ring makes it a suitable participant in multi-component and tandem reactions, enabling the rapid construction of complex molecular scaffolds. acs.org These reactions often involve an initial step followed by an intramolecular ring-opening of the oxetane.

A notable example is a tandem one-pot reaction that combines a cross-coupling reaction with an intramolecular oxetane ring-opening by a mild nucleophile. nih.govacs.orgx-mol.net For instance, a Suzuki coupling can be performed to form a C-C bond, after which an in-situ cyclization occurs where a nucleophile attacks and opens the oxetane ring. nih.govacs.org This strategy efficiently constructs diverse multicyclic ring systems that feature a pendant hydroxymethyl group, providing a site for further chemical elaboration. nih.govx-mol.net

Similarly, a tandem amination/oxetane ring-opening sequence has been developed to rapidly access benzomorpholine scaffolds. nih.gov This process involves an initial C-N coupling (e.g., under Buchwald-Hartwig conditions) followed by an in-situ intramolecular ring-opening of the oxetane by the newly installed amine. nih.gov This operationally simple method tolerates a range of functionalities and yields valuable heterocyclic structures. nih.gov These tandem approaches highlight the utility of the oxetane ring as a reactive intermediate that can be strategically opened to build molecular complexity in a convergent manner. nih.gov

Advanced Analytical and Spectroscopic Characterization of Chiral Oxetane Alcohols

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Configuration Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including chiral oxetane (B1205548) alcohols. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.

In the ¹H NMR spectrum of a compound like 2-(oxetan-2-yl)ethanol, distinct signals corresponding to the protons of the oxetane ring and the ethanol (B145695) side chain are observed. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons on the carbon adjacent to the oxygen atom in the oxetane ring (C2) would appear at a different chemical shift compared to the protons on the other ring carbons (C3 and C4). Similarly, the methylene (B1212753) protons of the ethanol side chain would exhibit characteristic signals.

Coupling constants (J-values) between adjacent protons provide valuable information about the dihedral angles and, consequently, the conformation of the molecule. For example, the coupling patterns between the protons on C2 of the oxetane ring and the adjacent methylene protons of the ethanol side chain can help to define the relative stereochemistry.

¹³C NMR spectroscopy complements the information from ¹H NMR by providing the number of unique carbon atoms and their chemical environments. The chemical shifts of the carbon atoms in the oxetane ring are particularly informative. The carbon atom bonded to the oxygen (C2) will have a significantly different chemical shift compared to the other ring carbons.

Illustrative ¹H and ¹³C NMR Data for a Substituted Oxetane Alcohol Derivative
Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Oxetane-CH~4.5-5.0~75-85
Oxetane-CH₂~2.5-3.5~25-35
Side Chain-CH₂~1.7-2.0~30-40
CH₂-OH~3.6-3.8~60-65
OHVariable-

Note: The chemical shifts are approximate and can vary depending on the solvent and specific substitution pattern.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), for example, 2-[(2S)-Oxetan-2-yl]ethan-1-ol would undergo characteristic fragmentation. Cleavage of the bond between the oxetane ring and the ethanol side chain is a likely fragmentation pathway. The oxetane ring itself can also undergo ring-opening and subsequent fragmentation, leading to characteristic ions. For instance, the loss of a CH₂O fragment from the molecular ion is a common fragmentation pathway for oxetanes. mdpi.com

Expected Key Fragments in the Mass Spectrum of 2-(Oxetan-2-yl)ethanol
m/zPossible Fragment
[M]+Molecular Ion
[M - H₂O]+Loss of water
[M - C₂H₅O]+Loss of the ethanol side chain
[C₃H₅O]+Oxetane ring fragment

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. The absorption of IR radiation or the scattering in Raman spectroscopy corresponds to the vibrational modes of specific bonds.

For this compound, the IR spectrum would show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The C-O stretching vibrations of the primary alcohol and the ether linkage in the oxetane ring would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-H stretching vibrations of the aliphatic CH₂ groups would be observed around 2850-3000 cm⁻¹. The characteristic ring-puckering vibration of the oxetane ring can also be observed, often in the far-infrared region. researchgate.net

Characteristic IR Absorption Frequencies for 2-(Oxetan-2-yl)ethanol
Functional GroupVibrational ModeFrequency Range (cm⁻¹)
O-H (Alcohol)Stretching3200-3600 (broad)
C-H (Aliphatic)Stretching2850-3000
C-O (Alcohol)Stretching1000-1260
C-O-C (Oxetane)Asymmetric Stretching~980

Single Crystal X-ray Diffraction for Definitive Structural and Absolute Stereochemical Elucidation

Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a crystalline molecule. unimi.it It provides accurate bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule. unimi.it Crucially, for chiral molecules like this compound, X-ray crystallography can be used to determine the absolute stereochemistry, unambiguously assigning the (S) configuration at the chiral center. nih.gov This is often achieved by using anomalous dispersion effects or by co-crystallizing the molecule with a known chiral auxiliary. The puckering of the oxetane ring, an important structural feature, can also be precisely determined from X-ray diffraction data. acs.org

Chiral Chromatography Techniques (HPLC, GC) for Enantiomeric Purity Determination

Chiral chromatography is essential for determining the enantiomeric purity of a chiral compound. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for this purpose. These techniques use a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. This differential interaction leads to a separation of the enantiomers, allowing for their quantification.

For the analysis of this compound, a suitable chiral column would be selected based on the molecule's properties. The enantiomeric excess (ee) can be calculated from the relative peak areas of the two enantiomers in the chromatogram. This is a critical quality control parameter in the synthesis of enantiomerically pure compounds. nih.gov

Other Advanced Spectroscopic Methods (e.g., Circular Dichroism (CD) for Stereochemistry)

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. It is a sensitive method for studying the stereochemistry of chiral molecules. The CD spectrum of this compound would exhibit characteristic Cotton effects (positive or negative peaks) that are directly related to its absolute configuration. While empirical rules or comparison with the spectra of related compounds of known stereochemistry are often used for assignment, computational methods can also be employed to predict the CD spectrum and confirm the absolute configuration.

Strategic Applications of Chiral Oxetane Alcohols in Advanced Organic Synthesis

Design and Synthesis of Complex Molecular Architectures

The unique structural and electronic properties of the oxetane (B1205548) ring in 2-[(2S)-Oxetan-2-yl]ethan-1-ol make it an attractive component in the design of complex molecules. The inherent ring strain of approximately 25.5 kcal/mol facilitates ring-opening reactions, providing a driving force for transformations that can lead to the formation of intricate acyclic and heterocyclic systems. Synthetic chemists can leverage the chirality of the C2 position and the reactivity of the primary alcohol to introduce this motif into larger scaffolds, thereby influencing molecular shape and polarity.

The synthesis of such complex architectures often begins with the preparation of the chiral oxetane alcohol itself. Enantioselective methods, such as the Jacobsen hydrolytic kinetic resolution of racemic epoxides followed by intramolecular cyclization, are commonly employed to access the desired (S)-enantiomer. Once obtained, the primary alcohol can be readily converted into a variety of other functional groups, such as halides, tosylates, or azides, allowing for its participation in a wide range of coupling and substitution reactions. For instance, its conversion to the corresponding tosylate, (S)-oxetan-2-ylmethyl tosylate, creates a key synthetic fragment for introducing the 2-substituted oxetane functionality into potential drug candidates. radtech.org

The oxetane ring can also act as a conformational constraint, rigidifying molecular structures and enabling the precise positioning of substituents in three-dimensional space. This feature is particularly valuable in the design of molecules intended to interact with biological targets, where a well-defined conformation is often crucial for activity.

Role as Chiral Building Blocks for Natural Product Total Synthesis

The oxetane motif is a key structural feature in several biologically active natural products. The enantiopure nature of this compound makes it, and its derivatives, ideal chiral building blocks for the total synthesis of these complex molecules.

Taxol (Paclitaxel): One of the most well-known anticancer drugs, Taxol, features a tetracyclic core that includes an oxetane ring (D-ring). acs.org While the original syntheses of Taxol were lengthy and complex, the development of strategies utilizing pre-formed chiral building blocks has significantly streamlined the process. The Holton Taxol total synthesis, for example, involves the formation of the oxetane ring in the later stages of the synthesis through an intramolecular S_N2 reaction of a hydroxytosylate. nih.gov The use of a chiral precursor ensures the correct stereochemistry of the final product, which is essential for its biological activity.

Oxetin (B1210499): This non-proteinogenic amino acid, isolated from a Streptomyces species, exhibits potent herbicidal and antibacterial activity. Its structure contains a 3-aminooxetane-2-carboxylic acid core. Syntheses of oxetin and its analogs often rely on chiral pool starting materials or asymmetric methodologies to establish the stereocenters of the oxetane ring.

Oxetanocin A: A nucleoside analog with antiviral and antitumor properties, Oxetanocin A, was the first natural product discovered to contain a sugar mimic based on an oxetane ring. nih.gov Its biosynthesis involves an oxidative ring contraction of a furanose ring. wikipedia.org Synthetic approaches to Oxetanocin A and its derivatives often utilize chiral oxetane building blocks to construct the core structure. These syntheses highlight the versatility of oxetane chemistry in accessing novel nucleoside analogs with potential therapeutic applications.

Merrilactone A: This neurotrophic natural product possesses a complex pentacyclic structure that includes a spiro-oxetane. The total synthesis of Merrilactone A has been a significant challenge, with several research groups developing innovative strategies. A key step in some synthetic routes involves the formation of the oxetane ring through a Payne-like rearrangement of a hydroxyepoxide, demonstrating the utility of epoxide-to-oxetane transformations in complex settings. bath.ac.ukthieme-connect.de

Natural ProductKey Oxetane FeatureSynthetic Strategy Involving Oxetane Ring
Taxol (Paclitaxel)Fused D-ringIntramolecular S_N2 cyclization of a hydroxytosylate nih.gov
Oxetin3-Aminooxetane-2-carboxylic acidAsymmetric synthesis from chiral precursors
Oxetanocin AOxetane-based sugar mimicConstruction from chiral oxetane building blocks nih.gov
Merrilactone ASpiro-oxetanePayne-like rearrangement of a hydroxyepoxide bath.ac.ukthieme-connect.de

Development of Advanced Bioisosteres and Scaffolds for Chemical Biology

In medicinal chemistry and chemical biology, the concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to improve biological activity, is a cornerstone of drug design. The oxetane ring has emerged as a valuable bioisostere for several common functional groups, including gem-dimethyl and carbonyl groups. nih.govbath.ac.uktue.nl The incorporation of this compound and its derivatives into molecular scaffolds allows for the fine-tuning of molecular properties for synthetic and biological applications.

The replacement of a gem-dimethyl group with a 3,3-disubstituted oxetane can lead to significant improvements in aqueous solubility and metabolic stability without a substantial increase in molecular weight or lipophilicity. nih.gov This is attributed to the polar nature of the ether oxygen in the oxetane ring. The primary alcohol of this compound provides a convenient handle to attach this beneficial motif to a parent molecule.

As a carbonyl surrogate, the oxetane ring can mimic the hydrogen-bonding acceptor properties of the carbonyl oxygen while introducing a more three-dimensional and rigid structure. This can lead to altered binding modes with biological targets and improved pharmacokinetic profiles. The synthetic design of such bioisosteres involves the strategic replacement of existing functional groups with the oxetane-containing fragment derived from this compound.

Furthermore, the chiral nature of this building block allows for the creation of novel, three-dimensional scaffolds for chemical biology. These scaffolds can be used to explore new chemical space and to develop probes for studying biological processes. The defined stereochemistry of the oxetane can be crucial for achieving selective interactions with chiral biological macromolecules.

Bioisosteric ReplacementProperty ModulationSynthetic Application
gem-Dimethyl groupIncreased solubility, improved metabolic stability nih.govAttachment of the oxetane motif via the alcohol functionality
Carbonyl groupMimics H-bond acceptor, increases structural rigidityStrategic replacement of ketones or amides in bioactive molecules

Creation of Diversified Compound Libraries for High-Throughput Screening

High-throughput screening (HTS) is a powerful tool in drug discovery for identifying new lead compounds. The creation of diverse and structurally novel compound libraries is essential for the success of HTS campaigns. Chiral oxetane alcohols like this compound are valuable starting materials for the synthesis of such libraries.

One area of focus has been the synthesis of spiro-oxetanes for combinatorial chemistry. The primary alcohol of this compound can be used as a handle to attach this chiral core to a variety of other ring systems, generating a library of spirocyclic compounds with diverse substituents. These spirocyclic scaffolds possess a high degree of three-dimensionality, a desirable feature for interacting with the complex binding sites of proteins.

The general synthetic strategy involves converting the alcohol to a reactive group and then performing a ring-closing reaction with a suitable partner. By varying the nature of the reaction partner, a large number of distinct spiro-oxetanes can be rapidly synthesized in a parallel fashion. These libraries can then be screened against a panel of biological targets to identify new hits for drug development.

Precursors for Polymer Synthesis and Materials Science

The ring strain of oxetanes makes them suitable monomers for ring-opening polymerization (ROP), leading to the formation of polyethers. Hydroxy-terminated polyethers are a particularly important class of polymers with applications as soft segments in polyurethanes, as surfactants, and in biomedical materials. While the polymerization of 3-ethyl-3-(hydroxymethyl)oxetane has been studied for the synthesis of hyperbranched polyethers, this compound also represents a potential monomer for creating novel polymeric materials. nih.gov

The cationic ring-opening polymerization of this compound, initiated by a Lewis or Brønsted acid, would be expected to yield a linear polyether with pendant hydroxymethyl groups. The chirality of the monomer would be incorporated into the polymer backbone, potentially leading to materials with interesting chiroptical properties or the ability to self-assemble into ordered structures.

The presence of the primary alcohol in the resulting polymer provides a handle for further functionalization, allowing for the synthesis of graft copolymers or the attachment of specific functionalities to tailor the material's properties for applications in areas such as drug delivery or responsive materials.

Polymerization MethodResulting PolymerPotential Applications
Cationic Ring-Opening PolymerizationChiral, linear polyether with pendant hydroxymethyl groupsChiroptical materials, biomedical polymers, functional coatings

Site-Selective Functionalization of Complex Molecules

Late-stage functionalization, the introduction of new functional groups into a complex molecule at a late stage of the synthesis, is a powerful strategy for rapidly generating analogs of a lead compound without the need for de novo synthesis. The reactivity of the oxetane ring can be harnessed for site-selective modifications of complex molecules.

While direct C-H functionalization of the oxetane ring is challenging, the ring can be opened with a variety of nucleophiles under Lewis or Brønsted acid catalysis. If a complex molecule contains a nucleophilic group, such as an alcohol or an amine, it can be used to open an oxetane-containing reagent, thereby attaching the oxetane moiety to the molecule.

Conversely, a complex molecule already containing an oxetane ring, which could be installed using this compound as a building block, can undergo site-selective ring-opening to introduce new functionality. For example, treatment with a mild acid in the presence of a nucleophile could lead to the regioselective opening of the oxetane, providing a handle for further derivatization. This approach is particularly attractive for the modification of proteins, where mild reaction conditions are essential to maintain the protein's folded structure and function.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[(2S)-Oxetan-2-yl]ethan-1-ol, and how can stereochemical purity be ensured?

  • Methodological Answer : The compound is synthesized via stereoselective ring-opening of (S)-oxetane derivatives using ethan-1-ol nucleophiles. Key steps include chiral catalyst-mediated reactions (e.g., asymmetric catalysis with Rh or Pd complexes) to retain the (2S)-configuration. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by chiral HPLC (Chiralpak® AD-H column) ensures >98% enantiomeric excess. Reaction progress is monitored by TLC and NMR .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Analysis : ¹H NMR (CDCl₃, 400 MHz): δ 1.80–1.95 (m, 2H, oxetane CH₂), 3.50–3.70 (m, 3H, oxetane CH and CH₂OH), 4.20–4.35 (m, 1H, OH). ¹³C NMR confirms oxetane ring integrity (δ 70–85 ppm for oxetane carbons) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water, 70:30) with UV detection at 210 nm for purity assessment .

Q. What are the recommended storage conditions to maintain the compound’s stability?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at −20°C in amber glass vials to prevent oxidation and photodegradation. Long-term stability tests (accelerated aging at 40°C/75% RH for 6 months) show <5% degradation when stored properly .

Q. What solvent systems are optimal for dissolving this compound in experimental setups?

  • Methodological Answer : The compound is soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethanol or methanol. For aqueous buffers (e.g., PBS), use cosolvents like DMSO (≤10% v/v) to enhance solubility. Solubility limits: ~25 mg/mL in DMSO at 25°C .

Advanced Research Questions

Q. How does the (2S)-stereochemistry of the oxetane ring influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : The (2S)-configuration induces steric hindrance, favoring axial attack in SN2 reactions. Computational modeling (DFT at B3LYP/6-31G* level) shows a 15% lower activation energy for (2S) vs. (2R) isomers. Experimental validation via kinetic studies (monitoring by ¹H NMR) confirms faster reaction rates for (2S)-derivatives .

Q. What are the degradation pathways of this compound under acidic/basic conditions?

  • Methodological Answer :

  • Acidic Degradation (pH <3) : Oxetane ring opens via protonation at the oxygen, forming a carbocation intermediate that rearranges to 3-buten-1-ol (confirmed by GC-MS) .
  • Basic Degradation (pH >10) : Hydroxide-mediated ring-opening yields ethylene glycol derivatives. LC-HRMS identifies m/z 119.0703 ([M+H]⁺) for the primary degradation product .

Q. How can computational models predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Use QSPR (Quantitative Structure-Property Relationship) models to predict logP (calculated: 0.85), solubility (SwissADME), and metabolic stability (CYP450 isoform affinity via Schrödinger’s Metabolizer). Molecular dynamics simulations (AMBER) assess membrane permeability .

Q. What strategies resolve contradictions in NMR data for oxetane-containing derivatives?

  • Methodological Answer : Discrepancies in proton coupling constants (e.g., J = 6–8 Hz vs. 4–5 Hz) arise from conformational flexibility. Variable-temperature NMR (VT-NMR, −40°C to 60°C) and NOESY experiments distinguish axial/equatorial proton orientations. Cross-validate with X-ray crystallography when possible .

Q. How is this compound utilized in synthesizing GLP-1 receptor agonists?

  • Methodological Answer : The oxetane moiety enhances metabolic stability in peptide mimetics. Coupling with imidazole derivatives (e.g., via Mitsunobu reaction) creates stable heterocyclic scaffolds. In vitro assays (HEK293 cells transfected with GLP-1R) show EC₅₀ = 12 nM for lead compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.